erythro-β,3-Dihydroxy-L-tyrosine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of erythro-β,3-Dihydroxy-L-tyrosine involves complex biochemical pathways. A method involves the use of tyrosine phenol-lyase for the synthesis of related amino acids, highlighting the enzymatic preparation as a critical step in producing compounds derived from L-tyrosine (Yamada & Kumagai, 1975). Additionally, synthesis can also occur through a coupled reaction of serine hydroxymethyltransferase and β-tyrosinase, showcasing an innovative method for L-tyrosine production from glycine, formaldehyde, and phenol (Lee & Hsiao, 1986).

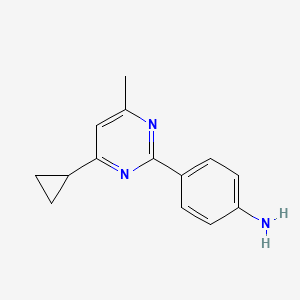

Molecular Structure Analysis

The molecular structure of erythro-β,3-Dihydroxy-L-tyrosine and its derivatives is fundamental to understanding its biochemical functionality and potential applications. Research into β-tyrosine derivatives, such as (O-methyl)-β-tyrosine, has provided insights into the fluorescence and photophysical properties of these compounds, shedding light on their molecular behaviors (Wiczk et al., 1997).

Chemical Reactions and Properties

Erythro-β,3-Dihydroxy-L-tyrosine undergoes various chemical reactions, with its properties being significantly influenced by its stereochemical structure. Studies on tetrahydrobiopterin isomers, including erythro forms, as cofactors for tyrosine hydroxylase, reveal the impact of stereochemistry on enzyme functionality and reaction kinetics (Numata et al., 1977).

Physical Properties Analysis

The physical properties of erythro-β,3-Dihydroxy-L-tyrosine are crucial for its application and stability in various conditions. These properties can be affected by the compound’s synthesis and processing methods, influencing its application in biotechnological and medicinal fields.

Chemical Properties Analysis

Understanding the chemical properties of erythro-β,3-Dihydroxy-L-tyrosine, including reactivity, stability, and interactions with other molecules, is essential for its application in drug development and biochemical research. The enzyme tyrosine hydroxylase, which converts tyrosine to dopa, plays a vital role in determining the chemical properties and reactivity of related compounds (Nagatsu, Levitt, & Udenfriend, 1964).

Applications De Recherche Scientifique

Pigmentation and Melanogenesis

Research on the regulation of pigmentation in the human epidermis highlights the critical role of L-tyrosine and its derivatives in melanogenesis. The active transport and turnover of L-phenylalanine to L-tyrosine, mediated by phenylalanine hydroxylase, significantly contribute to the L-tyrosine pool essential for melanin production. The cofactor 6(R)-L-erythro 5,6,7,8 tetrahydrobiopterin (6BH4) is pivotal in regulating enzyme activities involved in this process, such as tyrosine hydroxylase, phenylalanine hydroxylase, and tyrosinase. These insights are based on studies focused on depigmentation disorders like vitiligo and Hermansky-Pudlak syndrome, providing a foundation for understanding the biochemical pathways of pigmentation and potential therapeutic targets for pigmentation disorders (Schallreuter, 1999).

Enzyme Activity and Biotechnological Applications

Tyrosinase, a Cu-containing oxidoreductase, demonstrates a broad substrate spectrum, making it a valuable biocatalyst in various applications, including bioremediation, biosensing, and L-DOPA synthesis. Its activity involves the ortho-hydroxylation of monophenols to diphenols (cresolase activity) and the oxidation of diphenols to quinones (catecholase activity). These functions underscore the enzyme's versatility and potential for industrial applications, highlighting the importance of continued research into optimizing its stability and reusability for practical uses (Min et al., 2019).

Therapeutic Potential and Disease Association

The role of tyrosine and its derivatives extends into therapeutic applications and disease associations. For instance, tyrosine kinase inhibitors have emerged as potential novel drugs for treating diabetes by influencing insulin resistance and beta-cell failure, two hallmarks of type 2 diabetes. Understanding the molecular mechanisms behind these effects can lead to improved treatment strategies for diabetes and other metabolic disorders (Prada & Saad, 2013).

Orientations Futures

The hydroxylation of amino acids, including erythro-β,3-Dihydroxy-L-tyrosine, has unique value in the chemical and pharmaceutical industry with antiviral, antifungal, antibacterial, and anticancer properties . The future direction of research could focus on the biosynthetic hydroxylation of aliphatic, heterocyclic, and aromatic amino acids and the application of HAAs .

Propriétés

Numéro CAS |

34047-62-6 |

|---|---|

Nom du produit |

erythro-β,3-Dihydroxy-L-tyrosine |

Formule moléculaire |

C₉H₁₁NO₅ |

Poids moléculaire |

213.19 |

Synonymes |

Serine, 3-(3,4-dihydroxyphenyl)-, L-erythro- (8CI); (βS)-β,3-Dihydroxy-L-tyrosine; (+)-erythro-3,4-Dihydroxyphenylserine; L-erythro-3,4-Dihydroxyphenylserine_x000B_L-erythro-3-(3,4-Dihydroxyphenyl)serine; erythro-Dopaserine; L-Tyrosine, β,3-dihydroxy-, (β |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-methylamino]acetic acid](/img/structure/B1145411.png)

![(1R,3R)-1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic Acid Hydrochloride](/img/structure/B1145414.png)